molecular formula C18H12FN3O4 B5543574 3-fluoro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide

3-fluoro-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B5543574
M. Wt: 353.3 g/mol
InChI Key: CLWHEATWXKMBRU-RGVLZGJSSA-N
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Description

3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide is a complex organic compound that belongs to the class of hydrazides It features a furan ring substituted with a nitrophenyl group and a benzohydrazide moiety, with a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the furan ring substituted with a nitrophenyl group. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .

Next, the benzohydrazide moiety is introduced through a condensation reaction between the furan derivative and a benzohydrazide compound. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}benzohydrazide is unique due to its specific substitution pattern and the presence of both a furan ring and a benzohydrazide moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-fluoro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-14-5-1-4-13(9-14)18(23)21-20-11-16-7-8-17(26-16)12-3-2-6-15(10-12)22(24)25/h1-11H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWHEATWXKMBRU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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